



## how to prepare Syk Inhibitor II working solution

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Compound of Interest		
Compound Name:	Syk Inhibitor II	
Cat. No.:	B161068	Get Quote

## **Application Notes: Syk Inhibitor II**

For Researchers, Scientists, and Drug Development Professionals

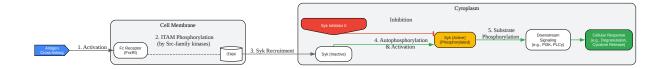
### **Overview**

**Syk Inhibitor II** is a potent, selective, and cell-permeable inhibitor of Spleen tyrosine kinase (Syk).[1][2][3] It functions as a reversible and ATP-competitive inhibitor, making it a valuable tool for studying the physiological and pathological roles of Syk.[1][4][5] Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCR) and Fc receptors (FcR).[1][6] Its involvement in allergic and inflammatory responses, as well as in the proliferation of certain cancer cells, makes it a significant target in drug discovery.[7][8][9]

### **Mechanism of Action**

Spleen tyrosine kinase (Syk) is activated upon binding to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of cell surface receptors.[1][4] This interaction initiates a signaling cascade that leads to the activation of downstream pathways, such as the PI3K/Akt and MAPK pathways, culminating in cellular responses like degranulation, cytokine release, and proliferation.[1] **Syk Inhibitor II** exerts its effect by competing with ATP for the binding site in the catalytic domain of Syk, thereby preventing the phosphorylation of downstream substrates and blocking the signaling cascade. [1][5]





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Caption: Syk signaling pathway and point of inhibition.

# Protocols for Preparing Syk Inhibitor II Working Solution

### **Chemical and Physical Properties**

**Syk Inhibitor II** is commercially available in different forms, primarily as a free base and a hydrochloride salt. It is crucial to use the correct molecular weight corresponding to the specific form of the compound for accurate molar concentration calculations.



Property	Syk Inhibitor II (Free Base)	Syk Inhibitor II (Dihydrochloride)
CAS Number	726695-51-8[1][2]	227449-73-2[4]
Molecular Formula	C14H15F3N6O[1][10]	C14H15F3N6O • 2HCI[4]
Molecular Weight	340.3 g/mol [1][10]	413.2 g/mol [4]
Appearance	Crystalline solid[1]	Solid
Purity	≥98%[1]	≥98%
Solubility (Max)	DMF: 25 mg/mL[1][3]DMSO: 15 mg/mL[1][3]	DMSO: 30 mg/mL[4]PBS (pH 7.2): 10 mg/mL[4][5]DMF: 2 mg/mL[4]Ethanol: 0.3 mg/mL[4][5]
Storage	Store solid at -20°C[1]	Store solid at -20°C
Stability	≥ 4 years (solid at -20°C)[1]	Data not specified, assumed to be stable

## **Required Materials**

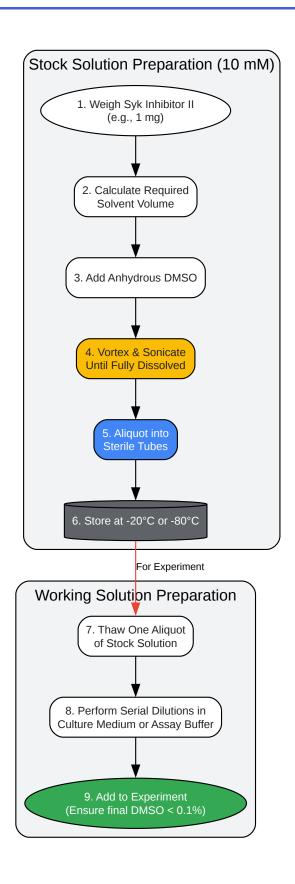
- Syk Inhibitor II powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate-Buffered Saline (PBS), pH 7.2 (for hydrochloride salt, if needed)
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes and sterile tips
- Vortex mixer
- Ultrasonic bath (recommended to aid dissolution)[5]



# **Experimental Protocol: Preparation of Stock and Working Solutions**

This protocol describes the preparation of a 10 mM stock solution, which is a common starting concentration for most in vitro experiments.





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Caption: Workflow for preparing **Syk Inhibitor II** solutions.



#### Step-by-Step Procedure:

- Pre-dissolution Check: Before opening, briefly centrifuge the vial to ensure all the powder is at the bottom.
- Calculate Solvent Volume: To prepare a 10 mM stock solution, use the following formula: Volume of DMSO (in  $\mu$ L) = [Mass of Inhibitor (mg) / Molecular Weight ( g/mol )] x 100,000

Example Calculation (for 1 mg of Free Base, MW = 340.3): Volume of DMSO = [1 mg / 340.3 g/mol ]  $\times$  100,000 = 293.9  $\mu$ L

Mass of Inhibitor	Volume of DMSO for 10 mM Stock (Free Base, MW 340.3)	Volume of DMSO for 10 mM Stock (HCl Salt, MW 413.2)
1 mg	293.9 μL	242.0 μL
5 mg	1.47 mL	1.21 mL
10 mg	2.94 mL	2.42 mL

- Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the inhibitor. Cap the vial tightly and vortex thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[2][5]
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3]
- Preparing the Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution. Perform serial dilutions using the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.
  - Important: The final concentration of DMSO in the assay should be kept low, typically below 0.1%, to avoid solvent-induced cellular toxicity.[5] Always include a vehicle control (medium/buffer with the same final concentration of DMSO) in your experiments.



# **Application-Specific Data Recommended Working Concentrations**

The optimal concentration of **Syk Inhibitor II** will vary depending on the specific application, cell type, and experimental conditions. The following table summarizes reported potency values, which can serve as a starting point for dose-response experiments.

Assay Type	System	Potency	Reference
Biochemical Assay	Purified Syk Enzyme	IC <sub>50</sub> = 41 nM	[1][2][5]
Cellular Assay	FcɛRI-mediated 5-HT release (RBL-2H3 cells)	IC50 = 460 nM	[1][2][5]
Cellular Assay	Band 3 Tyrosine Phosphorylation (Erythrocytes)	IC <sub>50</sub> = 1.72 μM	[8]
Cellular Assay	P. falciparum growth inhibition (48h)	IC50 ≈ 1-2 μM	[11]
Cellular Assay	Inhibition of Syk phosphorylation (T- cell lymphoma)	Effective at 8 μM	[6]
In Vivo Assay	Passive Cutaneous Anaphylaxis (Mice)	ID <sub>50</sub> = 13.2 mg/kg (s.c.)	[1][4]

• IC50: Half-maximal inhibitory concentration.

• ID50: Half-maximal inhibitory dose.

## **Selectivity Profile**

**Syk Inhibitor II** is highly selective for Syk. Its potency against other kinases is significantly lower, making it a specific tool for interrogating Syk function.



Kinase Target	IC50 (μM)	
Syk	0.041	
PKCε	5.1	
РКСВІІ	11	
ZAP-70	11.2	
Btk	15.5	
Itk	22.6	
(Data sourced from Cayman Chemical and MedchemExpress)[1][2]		

## **Safety Precautions**

- Syk Inhibitor II is for research use only and is not for human or veterinary use.[1]
- Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound.
- Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
- Consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.

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